molecular formula C17H18BrN5O B277305 4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B277305
M. Wt: 388.3 g/mol
InChI Key: LKQXMZXUMSNVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has shown potential in scientific research for its various biological and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. It has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential use in treating inflammatory diseases and cancer. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide. One direction is to study its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Another direction is to study its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions. The first step involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline to yield the desired product.

Scientific Research Applications

4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. It has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Molecular Formula

C17H18BrN5O

Molecular Weight

388.3 g/mol

IUPAC Name

4-bromo-N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18BrN5O/c1-11-8-12(2)23(20-11)9-13-4-6-14(7-5-13)19-17(24)16-15(18)10-22(3)21-16/h4-8,10H,9H2,1-3H3,(H,19,24)

InChI Key

LKQXMZXUMSNVOQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=NN(C=C3Br)C)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=NN(C=C3Br)C)C

Origin of Product

United States

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